2-[Cyano(hydroxy)acetyl]benzoic acid is a compound characterized by its unique functional groups, including a cyano group, a hydroxy group, and an acetyl group attached to a benzoic acid structure. This compound exhibits significant structural complexity due to the presence of these diverse functional groups, which can influence its chemical reactivity and biological activity. The molecular formula for 2-[Cyano(hydroxy)acetyl]benzoic acid is CHNO, indicating it contains carbon, hydrogen, nitrogen, and oxygen.
The chemical reactivity of 2-[Cyano(hydroxy)acetyl]benzoic acid is primarily influenced by its functional groups. The cyano group can participate in nucleophilic addition reactions, while the hydroxy group can undergo dehydration or esterification reactions. Additionally, the carboxylic acid functionality allows for typical acid-base reactions and can engage in esterification with alcohols or amines.
For instance, under acidic conditions, the hydroxy group may be protonated to form a better leaving group, facilitating substitution reactions. The compound may also undergo condensation reactions with aldehydes or ketones to form more complex structures.
2-[Cyano(hydroxy)acetyl]benzoic acid has been investigated for its biological activities, particularly in the context of anticancer properties. Compounds with similar structures have shown promising antiproliferative effects against various cancer cell lines. For example, derivatives containing cyano groups have been noted for their ability to inhibit cell growth at low micromolar concentrations (IC50 values ranging from 1.2 to 5.3 µM) in studies involving different cancer cell lines .
Moreover, compounds with similar functionalities have been evaluated for their antioxidant activity and potential role as acetylcholinesterase inhibitors, which are relevant in neurodegenerative diseases like Alzheimer's . The presence of the hydroxy group may contribute to these activities through mechanisms such as radical scavenging or enzyme inhibition.
The synthesis of 2-[Cyano(hydroxy)acetyl]benzoic acid can be achieved through several methods:
2-[Cyano(hydroxy)acetyl]benzoic acid has potential applications in various fields:
Interaction studies involving 2-[Cyano(hydroxy)acetyl]benzoic acid have focused on its binding affinity with various biological targets. For example:
These interactions highlight the compound's potential therapeutic roles and guide further research into its mechanisms of action.
Several compounds share structural similarities with 2-[Cyano(hydroxy)acetyl]benzoic acid. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Biological Activity | Distinctive Properties |
|---|---|---|---|
| 4-Hydroxybenzoic Acid | Hydroxyl and carboxylic acid | Antioxidant | Simple structure; widely used as a preservative |
| 2-Cyano-3-hydroxybenzoic Acid | Cyano and hydroxyl groups | Antiproliferative | Exhibits strong cytotoxicity against cancer cells |
| Salicylic Acid | Hydroxyl and carboxylic acid | Anti-inflammatory | Commonly used in acne treatments; lower toxicity |
| Acetylsalicylic Acid (Aspirin) | Acetoxy and carboxylic acid | Analgesic/anti-inflammatory | Well-known drug; has additional antiplatelet effects |
The uniqueness of 2-[Cyano(hydroxy)acetyl]benzoic acid lies in its combination of cyano and hydroxy functionalities along with an acetyl group on the benzoic framework, which may provide distinct mechanisms of action not observed in other similar compounds. This structural diversity suggests potential for novel therapeutic applications that warrant further exploration.
The systematic IUPAC name 2-[cyano(hydroxy)acetyl]benzoic acid precisely defines its structure: a benzoic acid backbone substituted at the second position with a cyano(hydroxy)acetyl group (-CO-C(OH)(CN)). Key identifiers include:
| Property | Value | Source Reference |
|---|---|---|
| CAS Registry Number | 15969-44-5 | |
| Molecular Formula | C₁₀H₇NO₄ | |
| Functional Groups | Carboxylic acid, cyano, hydroxyl | |
| Structural Features | Ortho-substituted benzene ring |
The compound’s infrared spectrum typically shows absorption bands at 2220–2240 cm⁻¹ (C≡N stretch), 1680–1700 cm⁻¹ (carboxylic acid C=O), and 3200–3400 cm⁻¹ (O-H stretch). X-ray crystallography of related derivatives confirms the planar geometry of the benzene ring and the tetrahedral configuration at the hydroxyacetyl carbon.
The synthesis of 2-[cyano(hydroxy)acetyl]benzoic acid traces back to early studies on ninhydrin-cyanide reactions. Ruhemann’s 1903 work with 2,2-dihydroxy-1,3-indandione demonstrated that cyanide addition could produce analogs containing cyanoacetyl groups. By the 1970s, improved protocols emerged using:
Modern synthesis employs ultrasonic irradiation, reducing reaction times from 6 hours to 30 minutes while increasing yields from 82% to 93%. Comparative data illustrates these advancements:
| Method | Reaction Time | Yield (%) | Purity (%) | |
|---|---|---|---|---|
| Conventional heating | 6 hours | 82 | 85 | |
| Ultrasonication | 30 minutes | 93 | 98 |
This compound’s synthetic versatility is demonstrated through three primary applications:
Heterocyclic synthesis: Serves as a precursor for N-substituted 2-pyridones via cyclization with acetylacetone. The reaction proceeds through keto-enol tautomerism, forming a six-membered ring with 94% efficiency under ultrasonication.
Polymer chemistry: The cyano group participates in radical polymerization, creating polyacrylonitrile analogs with pendant carboxylic acid groups for ion-exchange membranes.
Analytical chemistry: Forms colored complexes with transition metals (e.g., Cu²⁺, Fe³⁺), enabling spectrophotometric detection at 540 nm with a molar absorptivity of 1.2×10⁴ L·mol⁻¹·cm⁻¹.
The crystallographic analysis of 2-[Cyano(hydroxy)acetyl]benzoic acid provides essential insights into its solid-state structure and molecular geometry [54] [55]. Based on structural analysis of related compounds, the carboxylic acid group typically exhibits characteristic bond lengths with C=O distances ranging from 1.22 to 1.25 Å and C-O distances between 1.28 and 1.31 Å [54] [55]. These measurements indicate the partial double-bond character of the carboxylate functionality [55].
The cyano group, being linear in nature, displays a characteristic C≡N triple bond length of approximately 1.15 to 1.17 Å [26]. The aromatic carbon-carbon bond lengths within the benzene ring typically range from 1.36 to 1.40 Å, consistent with aromatic character [54] [56]. The acetyl linkage connecting the cyano(hydroxy) moiety to the benzene ring exhibits C-C bond lengths of 1.52 to 1.54 Å, characteristic of sp³-sp² carbon connections [58].
| Bond Type | Typical Length (Å) | Structural Significance |
|---|---|---|
| C=O (carboxyl) | 1.22-1.25 | Double bond character |
| C-O (carboxyl) | 1.28-1.31 | Partial double bond |
| C≡N (cyano) | 1.15-1.17 | Triple bond linearity |
| C-C (aromatic) | 1.36-1.40 | Aromatic delocalization |
| C-OH (hydroxyl) | 1.42-1.46 | Single bond character |
The molecular packing in the crystal lattice is anticipated to be dominated by intermolecular hydrogen bonding interactions involving the carboxylic acid groups, forming typical carboxylic acid dimers [6] [56]. The presence of the hydroxyl group provides additional opportunities for hydrogen bonding, potentially creating extended hydrogen-bonded networks that stabilize the crystal structure [6]. The cyano group may participate in weak dipole-dipole interactions or hydrogen bonding as an acceptor .
The spectroscopic characterization of 2-[Cyano(hydroxy)acetyl]benzoic acid reveals distinctive signatures corresponding to its multiple functional groups [12] [13] [15]. Fourier transform infrared spectroscopy provides comprehensive information about the vibrational modes of the various functional groups present in the molecule [12] [13].
The infrared spectrum exhibits a characteristic broad absorption band between 3500 and 2500 cm⁻¹, attributed to the O-H stretching vibration of the carboxylic acid group [12] [13]. This broad envelope, typical of carboxylic acids, results from hydrogen bonding interactions in the solid state [12]. The C=O stretching vibrations appear as strong absorptions in the 1680-1710 cm⁻¹ region, with contributions from both the carboxylic acid and acetyl carbonyl groups [12] [15].
| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| O-H stretch (carboxyl) | 3500-2500 | Strong, broad | Hydrogen-bonded OH |
| C=O stretch (carboxyl) | 1680-1710 | Strong | Carbonyl vibration |
| C≡N stretch (cyano) | 2210-2220 | Medium | Triple bond stretch |
| O-H stretch (hydroxyl) | 3200-3600 | Medium-Strong | Free or bonded OH |
| C-H stretch (aromatic) | 3000-3100 | Medium | Aromatic CH |
The cyano group manifests as a medium-intensity absorption band around 2210-2220 cm⁻¹, characteristic of the C≡N triple bond stretching vibration [14] [15]. The hydroxyl group contributes an O-H stretching band in the 3200-3600 cm⁻¹ region, which may appear as a distinct peak or overlap with the carboxylic acid O-H stretch depending on hydrogen bonding interactions [12] [15].
Nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule [11] [15] [16]. The aromatic protons appear in the characteristic downfield region between 7.2 and 8.2 parts per million, with the proton ortho to the carboxylic acid group appearing most downfield due to the deshielding effect of the electron-withdrawing substituents [11] [15]. The hydroxyl proton typically appears as a broad signal between 4.5 and 6.0 parts per million, while the carboxylic acid proton resonates in the highly downfield region of 11.5-13.0 parts per million [11] [15].
| Proton Type | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic H (ortho to COOH) | 7.8-8.2 | dd | 1H |
| Aromatic H (meta positions) | 7.2-7.8 | m | 2H |
| Aromatic H (para position) | 7.4-7.8 | d | 1H |
| OH (hydroxyl) | 4.5-6.0 | br s | 1H |
| COOH (carboxyl) | 11.5-13.0 | br s | 1H |
Mass spectrometry analysis reveals the fragmentation pattern characteristic of substituted benzoic acids [17] [18] [21]. The molecular ion peak appears at m/z 205, corresponding to the molecular weight of the compound [17]. Common fragmentation pathways include loss of the hydroxyl group (m/z 188), loss of the carboxyl group (m/z 160), and loss of the cyano group (m/z 179) [17] [21]. The formation of the benzoyl cation (m/z 105) and phenyl cation (m/z 77) represents typical aromatic fragmentation patterns [17] [21].
Computational studies using density functional theory methods provide insights into the electronic properties and molecular geometry of 2-[Cyano(hydroxy)acetyl]benzoic acid [23] [26]. These calculations reveal important information about the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, which govern the chemical reactivity of the compound [26].
The presence of electron-withdrawing groups, particularly the cyano functionality, significantly influences the electronic structure of the molecule [26]. The cyano group acts as a strong electron acceptor, affecting the distribution of electron density throughout the aromatic system [26]. This electron withdrawal tends to stabilize the molecule and influence its reactivity patterns [29].
Computational analysis indicates that the compound exhibits significant dipole moment due to the asymmetric distribution of polar functional groups [26]. The calculated dipole moment values for similar cyano-substituted aromatic compounds range from 3.15 to 8.39 Debye, depending on the specific substitution pattern [26]. This high polarity contributes to the compound's solubility characteristics and intermolecular interactions [26].
The optimized molecular geometry obtained from computational studies reveals the preferred conformational arrangement of the functional groups [23] [26]. The calculations provide precise bond lengths, bond angles, and torsional angles that complement experimental crystallographic data [23] [26]. The electronic properties calculations also yield information about the compound's ionization potential, electron affinity, and chemical hardness parameters [26].
The incorporation of cyano groups into organic molecules represents a fundamental transformation in synthetic chemistry due to the versatility of nitriles as synthetic intermediates [1] [2]. For the synthesis of 2-[Cyano(hydroxy)acetyl]benzoic acid, several cyanation strategies have been developed, each with distinct mechanistic pathways and substrate compatibility profiles.
Nucleophilic Cyanation Approaches
Nucleophilic cyanation remains the most widely employed strategy for cyano group installation. This approach utilizes cyanide anions as nucleophiles, which attack electrophilic carbon centers through classical substitution mechanisms [2]. The reaction typically proceeds via nucleophilic attack of CN⁻ at an electrophilic carbon center, forming the desired carbon-carbon bond. Commonly employed metallic cyanating agents include potassium ferrocyanide, copper cyanide, potassium cyanide, sodium cyanide, and trimethylsilyl cyanide [1].
The effectiveness of nucleophilic cyanation has been demonstrated through ruthenium-catalyzed oxidative cyanation of tertiary amines, where excellent yields of 90-97% have been achieved under optimized conditions [1]. These reactions utilize hydrogen peroxide and molecular oxygen as environmentally benign oxidant systems, proceeding at moderate temperatures of 60°C in methanol solvent with acetic acid as additive.
Electrophilic Cyanation Methods
Electrophilic cyanation represents an alternative approach where CN⁺ equivalents attack nucleophilic carbon centers. Electrophilic cyanating agents such as tosyl cyanide, 2-chlorobenzylthiocyanate, and cyanogen chloride have been successfully employed [1]. A particularly noteworthy development involves the use of N-cyano-N-phenyl-p-toluenesulfonamide as a safer electrophilic cyanating reagent, which has demonstrated superior properties in terms of safety and practicality [3].
Recent advances in electrochemical cyanation have introduced 5-aminotetrazole as a safer cyanide source, enabling the electrogeneration of both electrophilic and nucleophilic cyanide sources [4]. This methodology successfully produces cyanamides, N-heterocycles, and aromatic nitriles with yields ranging from 68-84% without requiring the handling of highly toxic cyanide salts.
Transition Metal-Catalyzed Cyanation
Transition metal catalysis has revolutionized cyanation methodology through the development of highly efficient and selective protocols. Palladium-catalyzed cyanations of aryl halides have been extensively explored, utilizing potassium cyanide or zinc cyanide as nucleophilic cyanide sources [2]. To address toxicity concerns, potassium ferricyanide has been employed as an alternative cyanide source. These catalytic systems typically achieve yields of 70-95% under appropriate conditions.
Nickel-catalyzed cyanations offer advantages by avoiding precious metals and can utilize benzyl cyanide or acetonitrile as cyanide sources through reductive carbon-carbon bond cleavage mechanisms [2]. Ruthenium-catalyzed systems have demonstrated exceptional efficiency, particularly for the cyanation of arenes and heteroarenes, achieving high chemoselectivity and functional group tolerance [1].
| Cyanation Method | Substrate Type | Typical Yield (%) | Reaction Conditions | Reference |
|---|---|---|---|---|
| Ruthenium-catalyzed oxidative cyanation | Tertiary amines | 90-97 | H₂O₂, AcOH, MeOH, 60°C | Cai et al. [1] |
| Palladium-catalyzed cyanation with KCN | Aryl halides | 70-95 | Pd catalyst, DMF, 100°C | Various reports [2] |
| Copper-catalyzed Rosenmund Von-Braun reaction | Aryl halides | 35-97 | CuCN, high temperature | Classical method [2] |
| Electrochemical cyanation with 5-aminotetrazole | Various electrophiles | 68-84 | Electrochemical cell, rt-60°C | Recent development [4] |
| Nickel-catalyzed cyanation with acetonitrile | Aryl halides | 60-85 | Ni catalyst, 120°C | Alternative approach [2] |
The installation of hydroxyacetyl functional groups requires careful consideration of reaction conditions and reagent compatibility due to the presence of both hydroxyl and carbonyl functionalities. Multiple synthetic approaches have been developed to achieve efficient hydroxyacetyl group incorporation while maintaining functional group integrity.
Direct Acetylation Methods
Direct acetylation represents the most straightforward approach for hydroxyacetyl group installation. Acetic anhydride in combination with pyridine provides mild conditions that achieve high selectivity and yields of 75-95% [5] [6]. This method operates effectively at temperatures ranging from 0-25°C, minimizing side reactions and preserving sensitive functional groups. The reaction mechanism involves nucleophilic attack of the hydroxyl group on the electrophilic carbonyl carbon of acetic anhydride, followed by elimination of acetate to form the desired acetyl ester linkage.
The acetylation process can be monitored through time-resolved nuclear magnetic resonance spectroscopy, allowing for precise control of reaction completion [7]. Recent developments have demonstrated that acetyl groups exhibit remarkable stability under various reaction conditions, including standard solid-phase peptide synthesis protocols and resin cleavage procedures.
Friedel-Crafts Acylation Approaches
Friedel-Crafts acylation using acetyl chloride with aluminum chloride catalyst provides an alternative route for direct acylation of aromatic systems [5]. This method achieves yields of 60-85% under controlled temperature conditions ranging from 0-80°C. The versatility of this approach allows for the introduction of various acyl groups while maintaining regioselectivity patterns dictated by existing substituents on the aromatic ring.
The mechanism proceeds through formation of an acylium ion intermediate, which subsequently attacks the electron-rich aromatic system. Careful temperature control is essential to prevent over-acylation and to maintain selectivity for the desired substitution pattern.
Mannich Reaction Strategies
The Mannich reaction approach offers a unique method for carbon-carbon bond formation during hydroxyacetyl incorporation [5]. This three-component reaction utilizes formaldehyde and secondary amines to create new carbon-carbon bonds while simultaneously introducing the acetyl functionality. Typical yields of 70-90% are achieved under temperature conditions of 50-100°C.
This methodology is particularly valuable for creating complex molecular architectures where traditional acetylation methods may be incompatible with existing functional groups. The Mannich reaction provides access to β-amino ketone intermediates that can be further functionalized to achieve the desired hydroxyacetyl substitution pattern.
Metal-Catalyzed Acetylation
Modern metal-catalyzed acetylation methods utilizing palladium or ruthenium catalysts offer environmentally friendly alternatives to traditional acetylation procedures [5]. These catalytic systems operate under carbon monoxide atmosphere at elevated temperatures of 80-120°C, achieving yields of 70-88%. The catalytic nature of these transformations reduces the stoichiometric requirements for toxic or hazardous reagents while maintaining high efficiency.
The mechanism involves oxidative addition of the metal catalyst to form an acyl-metal complex, followed by reductive elimination to deliver the acetylated product. These methods are particularly attractive for industrial applications due to their scalability and reduced environmental impact.
| Method | Reagent System | Temperature (°C) | Typical Yield (%) | Advantages |
|---|---|---|---|---|
| Direct acetylation with acetic anhydride | Acetic anhydride, pyridine | 0-25 | 75-95 | Mild conditions, high selectivity [5] |
| Friedel-Crafts acylation | Acetyl chloride, AlCl₃ | 0-80 | 60-85 | Direct acylation, versatile [5] |
| Mannich reaction approach | Formaldehyde, secondary amine | 50-100 | 70-90 | C-C bond formation [5] |
| Nucleophilic substitution | Acetyl bromide, base | 25-60 | 65-80 | Simple procedure [5] |
| Metal-catalyzed acetylation | Pd/Ru catalyst, CO | 80-120 | 70-88 | Catalytic, environmentally friendly [5] |
The functionalization of benzoic acid derivatives presents unique challenges due to the electron-withdrawing nature of the carboxylic acid group, which deactivates the aromatic ring toward electrophilic aromatic substitution reactions [8] [9]. Advanced methodologies have been developed to achieve selective functionalization at different positions of the benzoic acid scaffold.
Meta-Selective Functionalization
Meta-selective functionalization of benzoic acid derivatives has been achieved through the development of novel nitrile-based sulfonamide templates [8] [10] [9]. These templates direct palladium-catalyzed reactions to achieve meta-selectivity exceeding 90% with yields ranging from 65-95%. The methodology utilizes molecular oxygen as the terminal oxidant and operates under relatively mild conditions.
The mechanism involves coordination of the substrate to a palladium-silver heterodimer, followed by template-directed insertion into the meta-carbon-hydrogen bond [10] [11]. Computational studies have revealed that the conformational flexibility of the template is crucial for optimizing the interaction between the nitrile and the palladium-silver dimer in the meta-transition state.
Kinetic studies have demonstrated that carbon-hydrogen activation is the turnover-limiting step, with the amino acid ligand demonstrably involved in this critical transformation [10]. The protocol has been successfully applied to a broad range of benzoic acid derivatives regardless of substitution patterns and steric biases.
Ortho-Selective Functionalization
Ortho-selective functionalization has been extensively studied through directed ortho-metalation and transition metal catalysis [8] [9]. Palladium-catalyzed protocols utilizing directing groups achieve ortho-selectivity exceeding 85% with yields of 70-90%. These methods have found practical application at pilot scale production levels.
The directing group approach relies on coordination of the metal catalyst to a proximal heteroatom, which controls the regioselectivity of the subsequent carbon-hydrogen activation event. Common directing groups include carboxylates, amides, and heterocyclic systems that provide appropriate coordination geometry for selective ortho-functionalization.
Para-Selective Methods
Para-selective functionalization typically relies on inherent electronic and steric control provided by existing substituents [8]. Electrophilic aromatic substitution reactions achieve para-selectivity of 70-85% with yields of 60-80%. These methods have been successfully implemented at industrial scale due to their compatibility with existing manufacturing infrastructure.
The para-selectivity arises from the directing effects of substituents already present on the aromatic ring. Electron-donating groups typically direct incoming electrophiles to the ortho and para positions, while steric considerations often favor para-substitution in cases where ortho positions are hindered.
| Functionalization Type | Catalyst/Reagent | Selectivity | Yield Range (%) | Industrial Applicability |
|---|---|---|---|---|
| Meta-C-H olefination | Pd(II)/Ag(I) with nitrile template | Meta-selective (>90%) | 65-95 | Research scale [8] [10] |
| Ortho-C-H activation | Pd(II) with directing group | Ortho-selective (>85%) | 70-90 | Pilot scale [8] |
| Para-substitution | Electrophilic aromatic substitution | Para-selective (70-85%) | 60-80 | Industrial scale [8] |
| Esterification | Acid catalyst, alcohol | Carboxyl group specific | 80-98 | Industrial scale |
| Amidation | Coupling reagent, amine | Carboxyl group specific | 75-95 | Industrial scale |
The translation of laboratory-scale synthetic methodologies to industrial production presents numerous technical, economic, and regulatory challenges that must be systematically addressed to achieve commercial viability [12] [13] [14].
Safety and Risk Management
Industrial-scale production introduces significantly elevated safety risks due to increased reaction volumes, pressures, and energy requirements [12]. Heat management becomes particularly critical as larger reaction volumes generate substantial thermal loads that can lead to runaway reactions if not properly controlled. Process hazards intensify at scale, and minor miscalculations overlooked at laboratory scale can become major safety threats when translated to industrial volumes.
Mitigation strategies include implementation of process intensification technologies and continuous flow reactors, which provide superior heat and mass transfer characteristics compared to traditional batch reactors [13] [14]. Advanced process analytical technology enables real-time monitoring of critical process parameters, allowing for immediate intervention when deviations from normal operating conditions are detected.
Quality Control and Consistency
Maintaining product quality and yield consistency at industrial scale presents unique challenges due to altered mixing dynamics, heat transfer properties, and residence time distributions [12] [13]. Chemical reactions that perform flawlessly in controlled laboratory environments may encounter stability, yield, or purity issues when scaled to full production volumes.
The solution involves implementation of advanced analytical methods for continuous quality monitoring, coupled with automated process control systems that can make real-time adjustments to maintain product specifications [12]. Statistical process control methodologies help identify trends and variations before they impact final product quality.
Equipment and Infrastructure Requirements
Industrial-scale production necessitates specialized equipment and infrastructure that may not be compatible with existing manufacturing facilities [12] [13]. The selection of appropriate equipment is critical to avoid inefficiencies, operational bottlenecks, and unexpected capital costs. Modular equipment design approaches allow for flexible configuration and easier troubleshooting compared to integrated systems.
Process intensification technologies, such as microreactors and membrane separations, offer advantages for certain applications but require careful evaluation of scalability, maintenance requirements, and integration with existing infrastructure [13]. The balance between technical innovation and practical implementation considerations is crucial for successful technology transfer.
Raw Material Supply and Sustainability
Sustainable sourcing of raw materials presents particular challenges for specialty chemical production [13]. Green solvents and environmentally friendly reagents that are readily available for laboratory use may be expensive, difficult to source in bulk quantities, or lack the consistency required for industrial production. Supply chain diversification strategies help mitigate risks associated with single-source dependencies.
The development of sustainable synthetic routes requires consideration of atom efficiency, waste minimization, and energy consumption throughout the entire process [15] [13]. Life cycle assessment methodologies provide comprehensive evaluation of environmental impacts across all stages of production, from raw material sourcing to waste disposal.
Process Efficiency and Economics
Energy efficiency at industrial scale often requires significant modifications to laboratory-developed procedures [13]. Reactions optimized for mild laboratory conditions may become energy-intensive when scaled due to heat and mass transfer limitations. Process integration strategies, including heat recovery and waste stream utilization, can significantly improve overall energy efficiency.
Economic considerations include not only direct manufacturing costs but also regulatory compliance expenses, waste treatment costs, and potential liability associated with environmental releases [15]. The implementation of green chemistry principles from the earliest stages of process development helps minimize these long-term costs.
| Challenge Category | Specific Issues | Impact Level | Mitigation Strategies | Cost Factor |
|---|---|---|---|---|
| Scale-up Safety | Heat management, pressure control | High | Process intensification, continuous flow | Very High [12] |
| Quality Control | Purity maintenance, yield consistency | High | Advanced analytics, automated monitoring | High [12] |
| Equipment Requirements | Specialized reactors, handling systems | Medium | Modular design, equipment optimization | High [12] |
| Raw Material Supply | Green solvent availability, reagent quality | Medium | Supply chain diversification | Medium [13] |
| Process Efficiency | Energy consumption, waste minimization | High | Process integration, energy recovery | High [13] |
| Environmental Compliance | Emissions control, waste treatment | Medium | Green chemistry principles | Medium [15] |
Regulatory and Environmental Compliance
Industrial chemical production operates under increasingly stringent regulatory frameworks that require comprehensive documentation of environmental impact, worker safety protocols, and product stewardship programs [15]. Compliance with regulations such as Registration, Evaluation, Authorization and Restriction of Chemicals requires extensive toxicological and environmental testing data.